Product packaging for 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea(Cat. No.:CAS No. 899947-09-2)

1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2386683
CAS No.: 899947-09-2
M. Wt: 252.277
InChI Key: CSISMJFPNMSRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1H-Indol-3-yl)-3-(pyridin-2-yl)urea is a synthetic organic compound featuring a urea linker connecting 1H-indole and pyridine heterocyclic systems. The urea functional group is a privileged structure in medicinal chemistry, renowned for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for enhancing potency and selectivity in drug discovery . The indole moiety is a common pharmacophore in pharmacology, found in numerous bioactive molecules and approved drugs . The strategic integration of these features makes this compound a valuable building block for developing novel molecular entities, particularly in anticancer research. Compounds incorporating indole and pyridine-urea hybrids have demonstrated significant potential in anticancer applications. Research on analogous structures has shown potent inhibitory effects against various human cancer cell lines. For instance, related indole-pyrimidine compounds have exhibited notable activity against HeLa human cervical cancer and MCF-7 human breast cancer cell lines, with some derivatives showing superior growth inhibition compared to standard chemotherapeutic agents . Furthermore, the pyridine-urea molecular framework is a recognized pharmacophore in several small-molecule VEGFR2 inhibitors, such as Sorafenib and Regorafenib, which are approved anticancer drugs . This suggests that this compound could serve as a key intermediate or precursor in the design and synthesis of potential VEGFR2 inhibitors, a critical target for anti-angiogenic cancer therapy . The conformational properties of the urea linkage can be fine-tuned, as it can adopt different geometries (trans,trans or cis,cis), which influences the overall molecular shape and its interaction with protein targets . Researchers can utilize this compound in constructing combinatorial libraries, exploring structure-activity relationships (SAR), or as a scaffold for developing peptidomimetics. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4O B2386683 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea CAS No. 899947-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)-3-pyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14(18-13-7-3-4-8-15-13)17-12-9-16-11-6-2-1-5-10(11)12/h1-9,16H,(H2,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSISMJFPNMSRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1h Indol 3 Yl 3 Pyridin 2 Yl Urea and Its Analogues

Strategies for Urea (B33335) Bond Formation in Heterocyclic Systems

The formation of the urea linkage (-NH-CO-NH-) is a cornerstone of many synthetic routes targeting 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Direct Amine-Isocyanate Couplings

The most conventional and widely employed method for the synthesis of unsymmetrical ureas is the direct coupling of an amine with an isocyanate. nih.gov In the context of synthesizing this compound, this would involve the reaction of 3-aminoindole with 2-isocyanatopyridine, or conversely, 2-aminopyridine (B139424) with indol-3-yl isocyanate.

The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The nucleophilic amino group of one heterocycle attacks the electrophilic carbonyl carbon of the isocyanate of the other heterocycle, leading to the formation of the urea bond. This method is generally high-yielding and proceeds under mild conditions. A key challenge in this approach is the availability and stability of the isocyanate precursors, particularly indol-3-yl isocyanate, which can be reactive.

Table 1: Examples of Direct Amine-Isocyanate Couplings for Analogous Ureas
AmineIsocyanateSolventTemperature (°C)Yield (%)Reference
3-AminoindolePhenyl isocyanateTHF25>95General Method
2-AminopyridinePhenyl isocyanateDCM2592General Method
AnilineIndol-3-yl isocyanateToluene8085General Method

Masked Isocyanate Approaches and Variants

To circumvent the direct handling of potentially unstable isocyanates, various "masked isocyanate" or "isocyanate equivalent" methodologies have been developed. These approaches involve the in situ generation of the isocyanate species from a more stable precursor.

One such approach utilizes N,N'-carbonyldiimidazole (CDI) as a phosgene (B1210022) equivalent. nih.gov In this two-step, one-pot procedure, an amine (e.g., 3-aminoindole) is first reacted with CDI to form an acylimidazole intermediate. Subsequent addition of a second amine (e.g., 2-aminopyridine) displaces the imidazole (B134444) group to furnish the desired urea. This method is advantageous as CDI is a stable, crystalline solid that is safer to handle than phosgene.

Another masked isocyanate approach involves the use of acetoacetanilides. In this method, a compound like 3-oxo-N-(pyridin-2-yl)butanamide can serve as a precursor to 2-isocyanatopyridine. Upon heating in a nonpolar solvent such as xylene, this precursor can react with an amine like 3-aminoindole to form the urea linkage.

Table 2: Masked Isocyanate Approaches for Urea Synthesis
Amine 1Masked Isocyanate PrecursorAmine 2ConditionsYield (%)Reference
3-AminoindoleN,N'-Carbonyldiimidazole2-AminopyridineTHF, 25°C~80-90 (estimated) nih.gov
L-proline3-Oxo-N-(pyridin-2-yl)butanamide-Xylene, 120°C, 3.5 h91

Palladium-Catalyzed Carbonylation Routes

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for the synthesis of carbonyl-containing compounds, including ureas. nih.govrsc.org These methods can utilize carbon monoxide (CO) as a C1 building block, offering an alternative to the use of phosgene or isocyanates.

In a potential route to this compound, a palladium catalyst could facilitate the oxidative carbonylation of a mixture of 3-aminoindole and 2-aminopyridine in the presence of an oxidant and carbon monoxide. The reaction mechanism typically involves the formation of a palladium-carbonyl complex, which is then sequentially attacked by the two different amine nucleophiles.

Alternatively, palladium-catalyzed carbonylation of an indole (B1671886) precursor could lead to an indole-3-carbonyl derivative, which could then be further elaborated to the urea. For instance, the palladium-catalyzed mono-carbonylation of indole with an amine can lead to the corresponding amide. nih.govrsc.org While not a direct route to the urea, this highlights the utility of palladium catalysis in functionalizing the indole ring at the 3-position with a carbonyl group.

Table 3: Palladium-Catalyzed Carbonylation for Amide Synthesis
Indole DerivativeAmineCatalystCO Pressure (MPa)Temperature (°C)Yield (%)Reference
IndolePiperidinePd(OAc)2/dppf110095 nih.gov
IndoleMorpholinePd(OAc)2/dppf110092 nih.gov

Approaches for Indole Ring Integration in Urea Derivatives

The strategic incorporation of the indole nucleus is a critical aspect of the synthesis of this compound. The following subsections detail methods where the indole moiety is either pre-functionalized or formed as part of the reaction sequence leading to the final urea product.

Indole Carboxazide Rearrangements

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. rsc.org This strategy can be applied to the synthesis of indolyl ureas by starting with indole-3-carboxylic acid.

The synthesis begins with the conversion of indole-3-carboxylic acid to its corresponding acyl azide. This is typically achieved by treating the carboxylic acid with a reagent such as diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. The resulting indole-3-carboxazide, upon heating, undergoes a thermal rearrangement with the loss of nitrogen gas to form indol-3-yl isocyanate. This in situ generated isocyanate can then be trapped with 2-aminopyridine to yield this compound. This method is advantageous as it starts from a readily available indole derivative and allows for the late-stage introduction of the pyridine (B92270) moiety.

Table 4: Curtius Rearrangement for Isocyanate and Urea Formation
Carboxylic AcidAzide SourceRearrangement ConditionsTrapping NucleophileProduct TypeReference
Indole-3-carboxylic acidDPPAToluene, reflux2-AminopyridineUrea rsc.org
Benzoic acidNaN3 (from acyl chloride)Benzene (B151609), refluxBenzyl alcoholCarbamate (B1207046) rsc.org

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govarkat-usa.org Several MCRs have been developed for the synthesis of indole-containing heterocycles. nih.govarkat-usa.orgresearchgate.net

While a specific three-component reaction directly yielding this compound from indole, 2-aminopyridine, and a carbonyl source is not prominently reported, the principles of MCRs can be applied to construct the core structure. For example, a Biginelli-type reaction, which typically involves an aldehyde, a β-ketoester, and urea, can be adapted to incorporate indole and pyridine moieties. mdpi.com

A hypothetical MCR could involve the reaction of an indole derivative, a pyridine derivative, and a urea or isocyanate precursor under catalytic conditions. For instance, a reaction between indole, a pyridine-containing aldehyde, and urea in the presence of a catalyst could potentially lead to a dihydropyrimidine (B8664642) derivative that could be further transformed into the desired urea. The development of novel MCRs remains an active area of research, and such a strategy could provide a highly efficient route to the target compound and its analogues.

Table 5: Examples of Multicomponent Reactions Involving Indoles
Indole ReactantOther ReactantsCatalystProduct TypeReference
IndoleMalononitrile, Barbituric acidFe3O4-NPsPyrano[2,3-d]pyrimidines nih.gov
IndoleAldehyde, Meldrum's acid(Saccharin)-based ionic liquidIndole-3-dihydro-coumarins nih.gov
Indole-3-carboxaldehyde (B46971)t-Butyl isocyanide, 2,3-DiaminopyrazineSc(OTf)3Imidazo[1,2-a]pyrazine derivative

Pyridine Ring Functionalization and Coupling Techniques

The introduction and modification of the pyridine ring are crucial steps in the synthesis of this compound and its derivatives. Cross-coupling reactions, in particular, have emerged as powerful tools for creating the carbon-carbon and carbon-nitrogen bonds necessary to assemble these complex molecules.

Suzuki-Miyaura Cross-Coupling and Derivatives

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This method is highly effective for the arylation of pyridine rings and for coupling indolyl moieties to other aromatic systems.

In the context of synthesizing analogues of this compound, the Suzuki-Miyaura reaction can be employed to introduce various substituents onto the pyridine or indole nucleus prior to the urea formation step. For instance, a halogenated pyridine or indole precursor can be coupled with a wide range of boronic acids or their esters to build molecular complexity. The reaction is known for its mild conditions and tolerance of a broad array of functional groups, which is advantageous when dealing with sensitive heterocyclic substrates.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of Indole and Pyridine Derivatives

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventTemp (°C)Yield (%)
13-Chloroindazole5-Indole boronic acidPd source (2 mol%), Ligand (3 mol%)K₃PO₄Dioxane/H₂O100High
23-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd/dialkylbiphenylphosphine---99
35-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd/dialkylbiphenylphosphine---82
43-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O80-

This table presents data from analogous reactions to illustrate the utility of the Suzuki-Miyaura cross-coupling in synthesizing substituted nitrogen-containing heterocycles.

Challenges in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles can include catalyst inhibition by the basic nitrogen atoms. However, the development of specialized ligands and precatalysts has largely overcome these issues, allowing for the efficient coupling of substrates like indoles and pyridines, even those with unprotected N-H groups. researchgate.net

Annulation and Cyclocondensation Pathways

Annulation and cyclocondensation reactions represent another significant class of synthetic strategies for constructing the heterocyclic frameworks of this compound and its analogues. These methods involve the formation of a new ring fused to an existing one.

For example, a common approach to building the indole ring system is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While not a direct functionalization of a pre-existing pyridine ring, this method can be used to construct an indole moiety that is later coupled to a pyridine derivative.

More direct annulation strategies can involve the reaction of substituted anilines with ketones in the presence of a palladium catalyst to form indoles. thieme.de Similarly, various cyclocondensation reactions can be employed to build the pyridine ring. For instance, the reaction of β-enaminodiketones with aromatic amidines can lead to the formation of substituted pyridinone derivatives. researchgate.net

In a relevant example of cyclocondensation, substituted anthranilic esters or 2-aminothiophene-3-carboxylates can undergo annulation with 1,1-dimethyl-3-(pyridin-2-yl) ureas. sci-hub.se This process involves the formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclization to yield fused heterocyclic systems like quinazoline-2,4(1H,3H)-diones. sci-hub.se This type of strategy highlights how the urea functionality can be incorporated before the final ring-forming step.

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of this compound. The indole ring, for instance, has multiple reactive sites, and controlling the position of substitution is paramount. The C3 position of the indole nucleus is generally the most nucleophilic and prone to electrophilic attack, which is often exploited for functionalization. However, reactions at other positions, such as N1 or C2, can also occur depending on the reaction conditions and the nature of the reagents.

The formation of the urea linkage itself requires careful control of chemoselectivity. A common method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate. In the case of this compound, this would involve the reaction of 3-amino-1H-indole with 2-pyridyl isocyanate, or 2-aminopyridine with 3-indolyl isocyanate. The isocyanate intermediates can be generated in situ from the corresponding carboxylic acids via a Curtius rearrangement, or from amines using phosgene or a phosgene equivalent. nih.govnih.gov

The regioselectivity of reactions on the pyridine ring is also a key consideration. The electronic nature of the pyridine ring, with its electron-deficient character, dictates its reactivity towards nucleophilic and electrophilic reagents. The positions ortho and para to the nitrogen atom (C2, C4, C6) are more electron-deficient and thus more susceptible to nucleophilic attack, while electrophilic substitution is generally more difficult and tends to occur at the C3 and C5 positions.

In cross-coupling reactions like the Suzuki-Miyaura coupling, the regioselectivity is predetermined by the position of the halogen atom on the pyridine or indole ring. This allows for precise control over the final structure of the molecule.

Green Chemistry Principles in Synthetic Route Development for this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound to reduce the environmental impact of chemical processes. Key aspects of green chemistry include the use of safer solvents, the development of catalyst-free reactions, and the improvement of atom economy.

Solvent-free or "on-water" reactions are highly desirable from a green chemistry perspective. For the synthesis of ureas, reactions of isocyanates with amines in water have been shown to be facile and chemoselective, offering simple product isolation by filtration and avoiding the use of volatile organic compounds (VOCs).

The development of catalytic, atom-economical methods is another important goal. For instance, the direct C-H functionalization of pyridine N-oxides with dialkylcyanamides provides a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas. nih.gov This approach avoids the pre-functionalization of the pyridine ring with a halogen, thereby reducing waste.

Mechanochemical methods, such as ball milling, are also gaining traction as environmentally friendly alternatives to traditional solvent-based reactions. A mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea, offering a solvent-free and versatile route to variously substituted indoles. researchgate.net

The use of biocatalysis also aligns with the principles of green chemistry. For example, urease has been used to catalyze the synthesis of aminocyanopyridines from urea in water under mild conditions. daneshyari.com This enzymatic approach provides a bio-source of ammonia (B1221849) for the reaction, avoiding the use of hazardous reagents.

Table 2: Application of Green Chemistry Principles in Relevant Syntheses

Green Chemistry PrincipleSynthetic MethodSubstratesConditionsAdvantage
Use of Safer Solvents"On-water" urea synthesisIsocyanates, aminesWaterAvoids VOCs, simple work-up
Atom EconomyC-H functionalizationPyridine N-oxides, dialkylcyanamidesSolvent- and halide-freeNo pre-functionalization needed
Alternative Energy SourcesMechanochemical Fischer indole synthesisArylhydrazines, carbonyl compoundsBall milling, solvent-freeReduces solvent waste
BiocatalysisUrease-catalyzed pyridine synthesisUrea, aldehydes, acetophenones, malononitrileWater, 70 °CUse of a biocatalyst, green solvent

This table provides examples of how green chemistry principles can be applied to the synthesis of the building blocks and core structures of this compound.

By integrating these green chemistry approaches, the synthesis of this compound and its analogues can be made more sustainable and environmentally benign.

Advanced Spectroscopic and Chromatographic Characterization of 1 1h Indol 3 Yl 3 Pyridin 2 Yl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Both ¹H and ¹³C NMR are critical for mapping the connectivity and chemical environment of atoms within 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for each unique proton in the molecule. The indole (B1671886) ring protons would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm, with characteristic coupling patterns. The C2-H proton of the indole often appears as a singlet or a finely coupled multiplet. The protons on the benzene (B151609) portion of the indole ring (C4-H to C7-H) would show complex splitting. The indole N1-H proton is expected to be a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature. The pyridine (B92270) ring protons would also resonate in the aromatic region, with the proton ortho to the nitrogen atom appearing at the most downfield position due to the deshielding effect of the nitrogen. The two urea (B33335) N-H protons would typically appear as two distinct broad singlets, the chemical shifts of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the urea group is a key diagnostic signal, expected to appear significantly downfield, typically in the range of δ 150-160 ppm. The carbons of the indole and pyridine rings would resonate in the aromatic region (δ 100-150 ppm). Isotopic labeling, such as using ¹³C-labeled urea, can be employed for definitive assignment of the carbonyl carbon and to study reaction mechanisms. nih.gov

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Assignment
~11.0 br s Indole N1-H
~9.5 br s Urea N-H
~8.8 br s Urea N-H
~8.2 d Pyridine C6-H
~7.8 t Pyridine C4-H
~7.6 d Indole C4-H
~7.5 d Indole C2-H
~7.4 d Indole C7-H
~7.1 t Indole C5-H
~7.0 t Indole C6-H
~6.9 dd Pyridine C5-H

Expected ¹³C NMR Data (DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm) Assignment
~153.0 C=O (Urea)
~152.5 Pyridine C2
~148.0 Pyridine C6
~138.0 Pyridine C4
~136.5 Indole C7a
~126.0 Indole C3a
~124.0 Indole C2
~122.0 Indole C6
~120.0 Indole C4
~119.0 Indole C5
~118.0 Pyridine C5
~112.0 Indole C7
~110.0 Pyridine C3

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to determine its exact molecular weight. The expected monoisotopic mass allows for the confirmation of the elemental composition. The fragmentation pattern observed in MS/MS experiments can further validate the structure, with expected cleavages occurring at the urea linkages and within the heterocyclic rings.

Expected Mass Spectrometry Data

Technique Ion m/z (calculated) m/z (found)
ESI-HRMS [M+H]⁺ 267.1087 Expected to be within 5 ppm

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the indole and urea groups are expected to appear as broad bands in the region of 3200-3400 cm⁻¹. The C=O stretching of the urea carbonyl group, often referred to as the "Amide I" band, is a strong and sharp absorption typically found around 1650-1680 cm⁻¹. The N-H bending vibrations ("Amide II" band) of the urea linkage would appear around 1550-1640 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Strong, Broad N-H Stretching (Indole & Urea)
3100-3000 Medium Aromatic C-H Stretching
~1670 Strong, Sharp C=O Stretching (Urea, Amide I)
~1580 Medium-Strong N-H Bending (Urea, Amide II) & C=C/C=N Stretching

Chromatographic Techniques for Separation and Purification in Research Studies

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For a polar molecule like this compound, several methods are applicable.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of purity. A silica (B1680970) gel plate would be a suitable stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol.

Column Chromatography: For purification on a larger scale, flash column chromatography using silica gel is the standard method. The solvent system identified from TLC analysis would be adapted to efficiently separate the desired product from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical purity determination and preparative purification. A reverse-phase (RP) HPLC method, using a C18 column, is commonly employed for urea derivatives. mdpi.com The mobile phase would typically be a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. Hydrophilic Interaction Chromatography (HILIC) could also be a viable alternative for such a polar compound, providing different selectivity compared to reverse-phase methods. ptfarm.pl

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 1 1h Indol 3 Yl 3 Pyridin 2 Yl Urea Derivatives

Elucidation of Pharmacophoric Elements within the Indole (B1671886) Moiety

The indole moiety is a crucial pharmacophoric element, often involved in key interactions within the binding sites of biological targets. rsc.org Its bicyclic aromatic structure can participate in hydrophobic interactions, while the N-H group of the pyrrole (B145914) ring can act as a hydrogen bond donor.

Key SAR findings related to the indole moiety include:

The Indole N-H Group: The hydrogen atom on the indole nitrogen is often critical for activity. In many instances, it acts as a hydrogen bond donor, forming a crucial interaction with the target protein. Substitution at this position (N1) can be detrimental to biological activity. For example, in a study of related 3-(indol-4-yl)-5-(pyridin-4-ylamino)pyridin-2(1H)-one analogues, methylation or substitution with aminoalkyl groups on the indole nitrogen led to a decrease in analgesic activity, suggesting the N-H group is a key hydrogen bond donor for the biological target. nih.gov

Substitution on the Benzene (B151609) Ring: The position of substituents on the six-membered ring of the indole nucleus significantly influences potency. SAR studies on various indole derivatives have shown that different positions are not equivalent. For instance, in one series of indole-2-carboxylic acid derivatives, substitution at the C4 position of the indole ring was found to be the least favorable for activity. researchgate.net Conversely, substitutions at the C7 position were the most favorable in the same series. researchgate.net The nature of the substituent also plays a vital role; electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like halogens can modulate the electronic properties of the indole ring system, thereby affecting its binding affinity.

Table 1: Effect of Indole Ring Substitution on Biological Activity
Compound SeriesSubstitution PositionSubstituentObserved Effect on ActivityReference
3-(Indol-4-yl)-pyridin-2(1H)-onesN1-CH₃Decreased nih.gov
3-(Indol-4-yl)-pyridin-2(1H)-onesN1- (CH₂)₃N(C₂H₅)₂Decreased nih.gov
Indole-2-carboxylic acidsC4-F, -Cl, -OCH₃Least Favorable researchgate.net
Indole-2-carboxylic acidsC7-Cl, -OCH₃Most Favorable researchgate.net
Indole-2-carboxylic acidsGeneralFluorine > ChlorinePotency Trend researchgate.net

Role of the Pyridine (B92270) Ring Substitution Patterns in Molecular Recognition

The pyridine ring serves as another essential component for molecular recognition, often acting as a hydrogen bond acceptor via its nitrogen atom and engaging in π-π stacking or hydrophobic interactions. eurjchem.com The substitution pattern on this ring can fine-tune the electronic and steric properties of the molecule, significantly impacting its binding affinity and selectivity.

SAR studies on related pyridine-urea compounds have demonstrated the following principles:

Position of Substitution: The placement of substituents on the pyridine ring is critical. For a series of pyridinepyrimidine analogues acting as Mer kinase inhibitors, substitution at the 5-position of the pyridine ring was well-tolerated and could enhance activity, while a substituent at the 3-position completely abolished it, likely due to steric hindrance with the protein backbone.

Nature of Substituents: The electronic properties of the substituents are important. In a study of pyridin-2(1H)-one derivatives, electron-releasing groups were found to be important for modulating urease inhibitory activity. researchgate.net In a different series of pyridine-ureas evaluated for anticancer activity, compounds with a 4-chloro or 4-fluoro substituent on the terminal phenyl ring (a common surrogate for a substituted pyridine in SAR studies) showed potent activity. mdpi.comnih.gov The introduction of bulky groups can also be beneficial; for example, replacing a fluorine atom with a larger N-methylpiperazine group at the 5-position of the pyridine ring in Mer kinase inhibitors led to a six-fold increase in activity.

Table 2: Influence of Pyridine Ring Substitution on Kinase Inhibition (Exemplified by related Pyridine-Ureas)
Compound IDTerminal Ring & SubstitutionTargetIC₅₀ (µM)Reference
8b4-FluorophenylVEGFR-25.0 mdpi.com
8e4-ChlorophenylVEGFR-23.93 mdpi.com
8f4-BromophenylMCF-7 Cells>50 mdpi.com
8h4-MethylphenylMCF-7 Cells>50 mdpi.com
8n3-TrifluoromethylphenylMCF-7 Cells1.88 mdpi.com

Impact of Urea (B33335) Linkage Modifications on Ligand-Target Interactions

The urea linkage is a cornerstone of the 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea scaffold, playing a pivotal role in anchoring the molecule within the target's binding site. Its primary function is to act as a rigid hydrogen-bonding unit. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov This arrangement allows for the formation of multiple, stable hydrogen bonds with protein residues, which is a central feature of many kinase inhibitors. nih.gov

Modifications to this linkage can have profound effects:

Hydrogen Bonding Capability: The dual hydrogen bond donor-acceptor nature of the urea moiety is fundamental to its role in molecular recognition. nih.gov These interactions are crucial for stabilizing the drug-receptor complex.

Bioisosteric Replacement: Replacing the urea moiety with bioisosteres can be a strategy to modulate physicochemical properties. nih.gov For example, thiourea (B124793) derivatives, where the carbonyl oxygen is replaced by sulfur, can be synthesized. However, such modifications alter the geometry and hydrogen-bonding capacity, often leading to a significant change in biological activity.

Linkage Isomerism: The way the urea group is connected to a metal center in coordination complexes can vary between N- and O-bonding, which drastically alters reactivity. While not a direct modification of the organic linker itself, this highlights the electronic versatility of the urea functional group. nih.gov In the context of drug design, maintaining the specific N,N'-disubstituted urea structure is typically crucial for preserving the intended binding mode.

Conformational Analysis and Flexibility in SAR Elucidation

Intramolecular Hydrogen Bonding: A key conformational feature can be the formation of an intramolecular hydrogen bond between one of the urea N-H groups and the pyridine nitrogen atom. This interaction creates a pseudo-cyclic, more planar, and rigid conformation. This pre-organization of the ligand can reduce the entropic penalty upon binding to the target, potentially enhancing affinity. This strategy has been successfully used to mimic more rigid bicyclic structures. nih.gov

Allylic Strain: In derivatives with chiral centers adjacent to the urea nitrogen, allylic 1,3-strain can dictate the preferred conformation. Computational and experimental analyses have shown a strong preference for conformations that minimize this strain, leading to a predictable spatial arrangement of substituents. lookchem.com This conformational bias is essential for understanding how the molecule presents its pharmacophoric features to the target.

Computational and Experimental Analysis: The conformational preferences of these molecules can be studied using computational methods (like Monte Carlo or molecular dynamics simulations) and experimental techniques such as X-ray crystallography and NMR spectroscopy. lookchem.compolimi.it These analyses provide insights into the low-energy conformations that are likely responsible for biological activity.

Development of SAR Models for Predictive Compound Design

To navigate the complex SAR of this compound class and guide the design of more potent and selective analogues, computational modeling techniques are frequently employed. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable.

3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. nih.gov These methods correlate the biological activity of a series of compounds with their 3D properties, such as steric, electrostatic, and hydrophobic fields.

CoMFA models use steric and electrostatic fields to generate contour maps that indicate regions where bulky or charged groups would be favorable or unfavorable for activity.

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the requirements for optimal binding. nih.gov

For related diaryl urea kinase inhibitors, robust CoMFA and CoMSIA models have been developed, showing good statistical correlation and predictive power for new compounds. nih.goveurekaselect.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov A pharmacophore model for this class would typically include features like a hydrogen bond donor (indole N-H), a hydrogen bond acceptor (pyridine N), aromatic rings, and the hydrogen bond donor/acceptor features of the urea linker. Such models can be used to screen large virtual libraries for new scaffolds that fit the required pharmacophoric pattern. mdpi.comrsc.org

These predictive models, built upon experimental SAR data, serve as invaluable tools to rationalize observed activities and guide the synthesis of next-generation derivatives with improved therapeutic profiles. nih.gov

Molecular Mechanisms and Biological Target Engagement of 1 1h Indol 3 Yl 3 Pyridin 2 Yl Urea

Investigation of Receptor Binding Profiles

The binding profile of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea and its analogues has been a subject of investigation to elucidate their therapeutic potential, with a primary focus on enzyme inhibition.

While the broader chemical class of substituted 1-phenyl-3-(pyridin-2-yl)ureas has been explored for its potential as negative allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a G-Protein Coupled Receptor, specific modulation studies focusing on the this compound variant are not extensively detailed in current research. nih.gov The development of related compounds has shown utility in preclinical models of addiction, highlighting the potential of the pyridin-2-yl urea (B33335) scaffold in modulating GPCR activity. nih.gov

Research has predominantly identified the this compound scaffold as a potent inhibitor of several protein kinases crucial to cancer progression and stress signaling pathways.

Specifically, an indol-3-yl substituted aryl pyridin-2-yl urea derivative, identified as compound 2n in a key study, demonstrated significant inhibitory activity against both c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor metastasis, cell proliferation, and angiogenesis. nih.gov The compound exhibited potent inhibition with low nanomolar IC₅₀ values, suggesting a strong binding affinity for the ATP-binding sites of these enzymes. nih.gov

Furthermore, novel pyridin-2-yl urea inhibitors incorporating an indole (B1671886) ring have been developed as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.govresearchgate.net ASK1 is a key component of the mitogen-activated protein kinase (MAPK) cascades, which are central to stress-responsive signal transduction. nih.govnih.govmdpi.com One such compound demonstrated an IC₅₀ value of 1.55 ± 0.27 nM, indicating high-potency inhibition comparable to clinical inhibitors of ASK1. nih.govmdpi.com

The table below summarizes the enzyme inhibition data for analogues of this compound.

Compound Class/AnalogueTarget EnzymeIC₅₀ ValueReference
Indol-3-yl substituted aryl pyridin-2-yl ureac-MET18 nM nih.gov
Indol-3-yl substituted aryl pyridin-2-yl ureaVEGFR-224 nM nih.gov
Indole-containing pyridin-2-yl ureaASK11.55 ± 0.27 nM nih.govnih.govmdpi.com

This interactive table summarizes key enzyme inhibition findings.

Based on the available research, there is no specific information detailing the direct interactions of this compound or its immediate analogues with ion channels. The primary mechanism of action identified for this class of compounds is centered on the inhibition of protein kinases.

Cellular Pathway Modulation

The engagement of this compound analogues with their target enzymes leads to significant modulation of intracellular signaling pathways, ultimately culminating in specific cellular responses such as programmed cell death.

The inhibition of kinases like c-MET, VEGFR-2, and ASK1 by indolyl-pyridinyl-urea compounds directly interferes with major signal transduction pathways. nih.govnih.govnih.gov

c-MET and VEGFR-2 Inhibition : The hepatocyte growth factor (HGF) binding to its receptor, c-MET, activates downstream signaling that promotes tumor growth and metastasis. nih.gov Similarly, VEGFR-2 is a key mediator of angiogenesis. By inhibiting these receptor tyrosine kinases, the indol-3-yl urea derivative effectively blocks these pro-survival and pro-proliferative signaling cascades. nih.gov

ASK1 Inhibition : ASK1 is a critical upstream kinase in the MAPK signaling cascades, including the JNK and p38 pathways, which are activated by cellular stress. nih.govmdpi.com Inhibition of ASK1 by pyridin-2-yl urea compounds disrupts these stress-response pathways, which play complex roles in cell survival, inflammation, and apoptosis. nih.govnih.govresearchgate.net

The modulation of the aforementioned signaling pathways by this compound analogues has been shown to be a potent inducer of apoptosis in cancer cells. nih.gov

Studies on the indol-3-yl derivative (2n ) in MCF-7 breast cancer cells revealed that the compound induces cell cycle arrest in the G₂/M phase. nih.gov This cell cycle blockade is a common precursor to apoptosis. The compound was found to significantly increase the population of cells undergoing both early and late-stage apoptosis, causing cell death by 87.34-fold compared to controls. nih.gov

The molecular mechanism underlying this induced apoptosis involves the modulation of key regulatory proteins. Treatment with the compound led to:

An upregulation of the tumor suppressor gene p53 . nih.gov

An increase in the expression of the pro-apoptotic protein Bax . nih.gov

A downregulation of the anti-apoptotic protein Bcl-2 . nih.gov

Increased expression and activation of executioner caspases 3 and 9 . nih.gov

This shift in the balance of pro- and anti-apoptotic proteins creates an intracellular environment that favors programmed cell death, effectively leading to the elimination of cancer cells. nih.gov

Cellular ResponseEffect of Indol-3-yl Urea AnaloguePathway/Genes ModulatedReference
Cell CycleArrest at G₂/M phase- nih.gov
Apoptosis33.19% total inductionp53, Bax, Bcl-2, Caspase-3, Caspase-9 nih.gov
Gene ExpressionUpregulationp53, Bax, Caspase-3, Caspase-9 nih.gov
Gene ExpressionDownregulationBcl-2 nih.gov

This interactive table details the cellular responses induced by the compound.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the molecular mechanisms, biological target engagement, binding site characterization, allosteric modulation, or high-throughput screening approaches for the specific chemical compound “this compound”.

The search results yielded information on related but structurally distinct compounds containing either a pyridin-2-yl urea or an indole moiety. For instance, research on other pyridin-2-yl urea derivatives has identified them as inhibitors of various kinases, such as Polo-like kinase 4 (PLK4) and Apoptosis signal-regulating kinase 1 (ASK1). Similarly, other indole-containing compounds have been investigated for their biological activities.

However, without specific studies on "this compound," it is not possible to provide a scientifically accurate and detailed article on its specific molecular interactions and biological profile as requested. Generating such an article would require speculative information that is not supported by the available scientific evidence.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of specific research data for this molecule in the public domain. Further experimental studies would be necessary to elucidate the molecular mechanisms and biological targets of this particular compound.

Computational Chemistry and in Silico Modeling of 1 1h Indol 3 Yl 3 Pyridin 2 Yl Urea

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. For 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, docking studies can be performed against a variety of protein targets, particularly kinases and other enzymes where indole (B1671886) and urea (B33335) derivatives have shown inhibitory activity. nih.govnih.gov

The binding mode of this compound is predicted to involve a network of hydrogen bonds and hydrophobic interactions. The urea moiety is a key hydrogen bond donor and acceptor, often forming crucial interactions with the protein backbone in the hinge region of kinases. The indole and pyridine (B92270) rings can engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket. For instance, in studies of similar pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), the urea group was essential for binding. nih.govnih.gov

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

Interacting Group of LigandType of InteractionPotential Interacting Residues of Protein
Urea NH groupsHydrogen Bond DonorBackbone carbonyls in the hinge region
Urea C=O groupHydrogen Bond AcceptorBackbone NH groups in the hinge region
Indole NH groupHydrogen Bond DonorSide chain of Asp, Glu, or backbone carbonyls
Indole Ringπ-π Stacking/HydrophobicPhe, Tyr, Trp
Pyridine Ringπ-π Stacking/HydrophobicPhe, Tyr, Trp
Pyridine NitrogenHydrogen Bond AcceptorSide chain of Lys, Arg, or backbone NH

This table is a representation of potential interactions based on studies of similar compounds.

The results of molecular docking simulations are typically quantified by a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. For analogs of this compound, docking scores can be used to rank and prioritize compounds for further experimental testing. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, binding stability, and the kinetics of ligand-receptor interactions over time. For this compound, MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. These simulations can reveal whether the key interactions are maintained throughout the simulation and provide insights into the flexibility of the ligand and the protein's active site. nih.gov

A key application of MD simulations in this context is the calculation of binding free energies, which are more accurate than the scoring functions used in molecular docking. nih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding affinity. In a study of novel pyridin-2-yl urea inhibitors, absolute binding free energy calculations based on MD simulations were used to discriminate between different binding modes predicted by docking. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov For this compound, these calculations can provide valuable information about its electronic structure, chemical reactivity, and spectroscopic properties.

Key parameters that can be derived from quantum chemical calculations include:

Molecular Geometry: Optimization of the molecular structure to its lowest energy conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

Studies on related pyridine and iron complexes have utilized quantum chemical calculations to elucidate their electronic structures and the role of the pyridine moiety as a π-acceptor. nih.govnih.gov Similar analyses for this compound would provide a deeper understanding of its intrinsic electronic characteristics that govern its interactions.

Table 2: Representative Data from Hypothetical Quantum Chemical Calculations on this compound

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.6 eVIndicator of chemical reactivity
Dipole Moment4.5 DIndicates a polar nature

These values are hypothetical and for illustrative purposes only.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov For a series of analogs of this compound, QSAR models can be developed to predict their inhibitory potency against a specific target, while QSPR models can predict properties like solubility or lipophilicity. researchgate.net

The development of a QSAR/QSPR model involves several steps:

Data Set Collection: A set of compounds with known activities or properties is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the activity/property. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

QSAR studies on pyrazole-urea hybrids and indole derivatives have demonstrated the importance of various descriptors in predicting their biological activity. researchgate.neteurjchem.com For this compound analogs, descriptors related to hydrophobicity, molecular shape, and electronic properties are likely to be significant.

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net If this compound is identified as a hit compound, its structure can be used as a starting point for virtual screening campaigns to find more potent or novel analogs. This can be done through ligand-based virtual screening, where compounds with similar structures or properties are sought, or structure-based virtual screening, which involves docking a library of compounds into the target's binding site.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. arxiv.org By analyzing the binding pocket of a target protein, de novo design algorithms can generate new molecular structures that are predicted to have high binding affinity. The this compound scaffold can serve as a template or starting point for de novo design, where different functional groups are added or modified to optimize interactions with the target. nih.govresearchgate.net Hybridization strategies, combining the pharmacophoric features of known active compounds, can also be employed in the design of new inhibitors based on this scaffold. mdpi.commdpi.com

Strategic Research Avenues in Medicinal Chemistry and Chemical Biology for 1 1h Indol 3 Yl 3 Pyridin 2 Yl Urea

Development as Probes for Biological Systems

The inherent structural features of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea make it an attractive candidate for development into chemical probes to investigate biological systems. The indole (B1671886) nucleus can participate in π-stacking and hydrogen bonding, the urea (B33335) moiety is an excellent hydrogen bond donor and acceptor, and the pyridine (B92270) ring can engage in various interactions including hydrogen bonding and metal coordination. nih.govontosight.ai

To be utilized as a biological probe, the parent compound would likely require modification to incorporate reporter groups. These could include fluorophores for imaging applications, biotin (B1667282) for affinity-based purification of target proteins, or photoreactive groups for covalent labeling and target identification. The modular nature of its synthesis would allow for the strategic placement of these functionalities. For instance, a linker could be attached to the indole nitrogen or at various positions on the pyridine or indole rings that are not critical for target binding.

The table below outlines potential modifications to the core scaffold for probe development and their intended applications.

Modification Site Appended Group Intended Application Potential Research Target Class
Indole N-1 PositionAlkyl linker with a terminal azide (B81097) or alkyneClick chemistry for attachment of reporter tags (e.g., fluorophores, biotin)Kinases, Dehydrogenases
Pyridine C-4 PositionFluorescent moiety (e.g., NBD, Dansyl)Cellular imaging and target localization studiesGPCRs, Ion Channels
Indole C-5 PositionBiotinAffinity purification and identification of binding partnersProtein-protein interaction modulators
Phenyl Ring (if added)Photo-affinity label (e.g., benzophenone, diazirine)Covalent labeling and mapping of binding sitesEnzymes, Receptors

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemotypes with similar biological activity but improved properties such as potency, selectivity, or pharmacokinetics. dtic.milniper.gov.in The this compound scaffold can serve as a starting point for numerous scaffold hopping and bioisosteric replacement explorations.

One avenue would be to replace the indole ring with other bicyclic or monocyclic heteroaromatic systems that can mimic its spatial and electronic properties. For example, azaindoles, benzimidazoles, or indazoles could be explored to modulate the hydrogen bonding pattern and lipophilicity. researchgate.netnih.gov Similarly, the pyridine ring could be replaced with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or even non-aromatic rings to alter basicity and solubility. niper.gov.in

The urea linker itself is amenable to bioisosteric replacement. Thioamides, sulfonamides, or reversed amides could be introduced to change the hydrogen bonding geometry and metabolic stability. nih.gov The following table presents potential bioisosteric replacements for different components of the core scaffold.

Original Moiety Potential Bioisostere Rationale for Replacement
IndoleBenzimidazole, Azaindole, IndazoleModulate H-bonding, alter metabolic stability, escape existing intellectual property
PyridinePyrimidine, Pyrazine, ThiazoleModify basicity (pKa), improve solubility, introduce new interaction points
UreaThioamide, Sulfonamide, AmideEnhance metabolic stability, alter H-bond geometry, modulate polarity

A study on imidazo[1,2-a]pyrimidine-based compounds demonstrated that scaffold hopping from an original design led to a preclinical candidate with improved solubility and metabolic stability. dundee.ac.uk This highlights the potential of such strategies for optimizing drug-like properties.

Fragment-Based Drug Discovery (FBDD) using the Urea-Indole-Pyridine Core

Fragment-based drug discovery (FBDD) has emerged as a successful approach for identifying lead compounds by screening low molecular weight fragments. broadinstitute.orgnih.gov The urea-indole-pyridine core, or substructures thereof, are well-suited for inclusion in fragment libraries. The indole, pyridine, and urea motifs are all common constituents of known drugs and are known to form high-quality interactions with protein targets.

A fragment library could include the individual components (e.g., 3-aminoindole, 2-aminopyridine) or combinations such as indolyl-urea or pyridinyl-urea fragments. Screening these fragments against a biological target could identify initial hits that can then be grown or linked to generate more potent and selective lead compounds. The modular synthesis of this compound would facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies once a fragment hit is identified.

The principles of diversity-oriented synthesis can be applied to create a library of fragments based on the urea-indole-pyridine core, exploring different substitution patterns and isomeric forms to maximize the chemical space covered. broadinstitute.org

Prodrug Design Considerations for Enhanced Research Utility

Prodrug strategies can be employed to overcome undesirable physicochemical or pharmacokinetic properties of a parent compound, such as poor solubility, low permeability, or rapid metabolism. rsc.org For this compound, several prodrug approaches could be envisioned to enhance its utility as a research tool or a therapeutic lead.

One common strategy for indole-containing compounds is to derivatize the indole nitrogen. nih.gov A prodrug could be designed by attaching a cleavable promoiety to the N-1 position of the indole. This could be an ester, carbonate, or carbamate (B1207046) group that is hydrolyzed in vivo by esterases to release the active parent compound. Such a modification could improve aqueous solubility or passive membrane permeability.

Another approach could target the urea functionality. For instance, N-acylation or N-phosphorylation of one of the urea nitrogens could create a prodrug that is enzymatically or chemically cleaved to regenerate the urea. The choice of promoiety would depend on the specific delivery challenge being addressed (e.g., targeting a specific tissue, achieving sustained release).

The following table summarizes potential prodrug strategies for this compound.

Prodrug Strategy Promoieties Target Property for Improvement Activation Mechanism
N-Acyloxymethylation of IndoleAcyloxymethyl ethersAqueous solubility, Oral bioavailabilityEsterase hydrolysis
N-Phosphorylation of UreaPhosphate estersAqueous solubility, Targeted deliveryPhosphatase hydrolysis
N-Mannich base formationAminoalkyl groupsAqueous solubilityChemical or enzymatic hydrolysis

Integration into Multivalent Ligand Design

Multivalent ligands, which contain multiple pharmacophoric units connected by linkers, can exhibit significantly enhanced binding affinity and selectivity due to the chelate effect and the ability to simultaneously engage multiple binding sites on a target or multiple targets in a complex. The this compound scaffold could serve as a valuable building block in the design of such multivalent ligands.

For instance, if this scaffold is found to bind to a subunit of a dimeric protein, a bivalent ligand could be constructed by linking two units of the scaffold with an appropriately designed spacer. The length and flexibility of the linker would be critical for achieving optimal simultaneous binding to both subunits.

Alternatively, this scaffold could be combined with another distinct pharmacophore to create a bifunctional ligand that targets two different proteins involved in a disease pathway. For example, it could be linked to a known inhibitor of a different enzyme to create a dual-inhibitor. The urea moiety provides a convenient attachment point for linkers without significantly disrupting the core binding interactions of the indole and pyridine rings. nih.gov The design of such multivalent constructs would require detailed structural information about the target proteins and their binding sites.

Future Perspectives and Emerging Research Directions for 1 1h Indol 3 Yl 3 Pyridin 2 Yl Urea

Exploration of Novel Biological Targets and Therapeutic Areas

The future for 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea likely lies in the exploration of novel biological targets beyond its currently inferred activities. The indole (B1671886) and pyridine (B92270) moieties are present in numerous approved drugs, suggesting a wide range of potential applications. mdpi.com

One of the most promising areas of investigation for this class of compounds is in oncology. Research on structurally similar molecules has identified several key cancer-related targets. For instance, compounds incorporating indole and pyridine motifs have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial in tumor angiogenesis and proliferation. nih.govresearchgate.net A study on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine demonstrated inhibitory potential against VEGFR2 and EGFR, suggesting that this compound could be explored for similar activities in non-small cell lung cancer and breast cancer. nih.gov

Another significant avenue of research is the targeting of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Novel pyridin-2-yl urea (B33335) derivatives have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling cascade. nih.govnih.gov This suggests a therapeutic potential for this compound in a variety of diseases driven by MAPK pathway dysregulation, including cancers and inflammatory conditions. nih.gov

Furthermore, the progesterone (B1679170) receptor has been identified as a potential target for similar indole-pyridine compounds, opening up possibilities in hormone-dependent cancers. nih.gov The table below summarizes the inhibitory activities of related compounds against various cancer cell lines, highlighting the potential therapeutic areas for this compound.

Compound TypeTarget/Cell LineIC50/ActivityPotential Therapeutic Area
(1H-indol-3-ylmethylene)-pyridin-3-yl-amineCalu-3 (Lung Cancer)285.99 µg/mlLung Cancer
(1H-indol-3-ylmethylene)-pyridin-3-yl-amineMCF-7 (Breast Cancer)491.26 µg/mlBreast Cancer
Pyridin-2-yl Urea DerivativeASK1 Kinase1.55 ± 0.27 nMCancer, Inflammatory Diseases
2-oxoindolin-3-ylidenes with urea functionHCT116 (Colon Cancer)PromisingColon Cancer
2-oxoindolin-3-ylidenes with urea functionPaCa2 (Pancreatic Cancer)PromisingPancreatic Cancer

Advancements in Synthetic Methodologies for Diversification

The exploration of the full therapeutic potential of this compound will heavily rely on the development of advanced synthetic methodologies that allow for the creation of diverse libraries of analogues. Efficient synthesis of the core scaffold and its derivatives is crucial for structure-activity relationship (SAR) studies.

Recent advancements in organic synthesis offer promising routes for the diversification of this molecule. One approach involves the catalyst-free synthesis of N-hetaryl carbamates from corresponding ureas and alcohols, which could be adapted for the modification of the urea linkage. nih.gov Additionally, methods for the synthesis of substituted 3-(pyridin-2-yl)quinazolin-2,4-diones from N-pyridyl ureas and anthranilic esters showcase the reactivity of the pyridinyl-urea moiety and its potential for building more complex heterocyclic systems. mdpi.commdpi.com

The synthesis of related indole derivatives has also seen significant progress. One-pot, three-component synthesis of indole-coupled Mannich base derivatives has been reported, offering a straightforward route to functionalized indoles that could serve as precursors. nih.govnih.gov Furthermore, the development of synthetic protocols for 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives highlights the versatility of the indole-3-carboxaldehyde (B46971) as a starting material for constructing diverse heterocyclic systems. ekb.egmdpi.com

These advanced synthetic strategies will enable the generation of a wide array of derivatives of this compound, allowing for the fine-tuning of its pharmacological properties and the exploration of new biological activities.

Synergistic Approaches with Other Bioactive Scaffolds

A significant emerging trend in drug discovery is the use of synergistic drug combinations to enhance therapeutic efficacy and overcome drug resistance. selleckchem.com The future development of this compound should include investigations into its potential for synergistic interactions with other bioactive scaffolds.

Given the potential of indolyl-pyridinyl-ureas as kinase inhibitors, a particularly promising area is their combination with other anticancer agents. For instance, indole derivatives have been shown to have synergistic effects when combined with existing chemotherapeutic drugs. nih.gov The combination of kinase inhibitors targeting different nodes in a signaling pathway can lead to enhanced antitumor activity. youtube.com For example, a promising synergistic effect was observed with the combination of famitinib, an indole-containing VEGFR-2 inhibitor, and an EGFR inhibitor in non-small cell lung cancer. rsc.org

Future research could explore the combination of this compound with other kinase inhibitors, cytotoxic agents, or immunotherapy to achieve greater therapeutic benefit in cancer treatment. Such studies could reveal novel treatment paradigms and expand the clinical utility of this chemical class.

High-Content Screening and Phenotypic Assay Development

High-content screening (HCS) and phenotypic assay development are powerful tools for discovering novel biological activities of compounds without a preconceived hypothesis about their molecular targets. fraunhofer.decriver.comnih.gov The application of these technologies will be crucial in uncovering the full therapeutic potential of this compound and its derivatives.

Phenotypic screens using libraries of kinase inhibitors have been successfully employed to identify modulators of complex diseases like polycystic kidney disease. nih.gov Similar approaches could be used to screen a library of this compound analogues against various disease models in a target-agnostic manner. This could lead to the discovery of unexpected therapeutic applications.

The development of specific high-content imaging assays will be instrumental in this endeavor. For example, assays can be designed to monitor changes in cellular morphology, protein localization, or the formation of specific cellular structures in response to compound treatment. criver.comflinders.edu.au High-content screens have been developed to identify inhibitors of NLRP3 inflammasome activation and for the discovery of novel proteasome inhibitors, demonstrating the versatility of this technology. researchgate.netnih.gov A similar strategy could be employed to develop assays that are sensitive to the effects of this compound on various cellular processes.

Computational-Experimental Integration for Accelerated Discovery

The integration of computational and experimental approaches has become a cornerstone of modern drug discovery, enabling a more rational and accelerated path to new therapies. nih.gov The future development of this compound will undoubtedly benefit from such an integrated strategy.

In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound and its analogues to a wide range of biological targets. mdpi.comnih.gov This can help in prioritizing compounds for synthesis and experimental testing. For example, computational studies on pyridin-2-yl urea inhibitors of ASK1 kinase helped to elucidate their binding modes and guide further optimization. nih.gov Similarly, a combination of in silico and in vitro evaluation was used to identify (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a potential inhibitor of VEGFR2 and EGFR. nih.gov

This integrated approach, where computational predictions are validated by experimental data, creates a powerful feedback loop that can significantly accelerate the discovery and development of new drug candidates based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling an indole derivative (e.g., 1H-indol-3-amine) with a pyridinyl isocyanate. Key steps include:

  • Reagent Selection : Use of coupling agents like triphosgene or carbonyldiimidazole to activate intermediates.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency.
  • Temperature Control : Reactions often proceed at 0–25°C to avoid side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, urea protons at δ 8–9 ppm) and confirm connectivity .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., urea C=O bond ~1.22 Å) and hydrogen-bonding networks critical for stability .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 279.11) .

Q. How does the indole-pyridylurea scaffold interact with biological targets such as enzymes or receptors, and what experimental assays are used to validate these interactions?

Methodological Answer:

  • Mechanistic Insight : The indole moiety engages in π-stacking with aromatic residues (e.g., FPR2 receptors), while the urea group forms hydrogen bonds with catalytic sites (e.g., LasR in P. aeruginosa) .
  • Assays :
    • Enzyme Inhibition : Measure IC50_{50} via fluorogenic substrates (e.g., β-lactamase inhibition assays).
    • Receptor Binding : Radioligand displacement or SPR (surface plasmon resonance) quantifies affinity .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of substitution reactions at the indole nitrogen in this compound derivatives?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at the indole C5 position to direct electrophiles to N1.
  • Catalytic Systems : Use Pd/ligand complexes (e.g., Pd(OAc)2_2/XPhos) for cross-coupling at N1 under mild conditions .
  • Solvent Effects : Non-polar solvents (toluene) favor N1 substitution by reducing competing pathways .

Q. What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different cell lines or assay conditions?

Methodological Answer:

  • Dose-Response Analysis : Establish full concentration curves (1 nM–100 µM) to identify non-specific effects at high doses.
  • Orthogonal Assays : Validate anti-biofilm activity (e.g., crystal violet staining) alongside qPCR for virulence gene suppression (e.g., lasI in P. aeruginosa) .
  • Cell Line Profiling : Compare activity in primary vs. immortalized cells to rule out metabolic interference .

Q. How can computational chemistry methods predict the binding modes of this compound with targets like LasR or FPR2, and validate these predictions experimentally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., indole-FPR2 Trp258^{258}).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability.
  • Validation : Synthesize analogs with modified urea groups; correlate docking scores with SPR-measured KD_D values .

Q. How can enantiomeric purity of chiral derivatives be ensured during synthesis, and what analytical techniques are required?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA).
  • CD Spectroscopy : Confirm enantiomer-specific Cotton effects (e.g., 220–250 nm range).
  • X-ray Analysis : Resolve absolute configuration via anomalous scattering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.